

Spectroscopic Analysis of 4-Iodobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-iodobenzonitrile**. The information is curated for professionals in research and development who require precise and reliable data for compound characterization and quality control.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for **4-iodobenzonitrile**, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4-Iodobenzonitrile

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	Doublet (d)	8.5	H-3, H-5
7.42	Doublet (d)	8.5	H-2, H-6

Note: The assignments are based on the expected electronic effects of the iodo and cyano substituents on the aromatic ring.

Table 2: ^{13}C NMR Spectroscopic Data for 4-Iodobenzonitrile

Chemical Shift (δ) ppm	Assignment
138.5	C-2, C-6
133.0	C-3, C-5
118.0	CN
113.0	C-4
100.0	C-1

Note: Assignments are based on established chemical shift ranges for substituted benzene derivatives.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality ^1H and ^{13}C NMR spectra of **4-Iodobenzonitrile**.

Sample Preparation

A homogeneous solution of the analyte is prepared in a suitable deuterated solvent.

- **Weighing the Sample:** Accurately weigh approximately 10-20 mg of **4-Iodobenzonitrile** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a commonly used solvent for nonpolar organic compounds like **4-Iodobenzonitrile**. Ensure the solvent is of high purity to avoid extraneous signals.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and experimental goals.

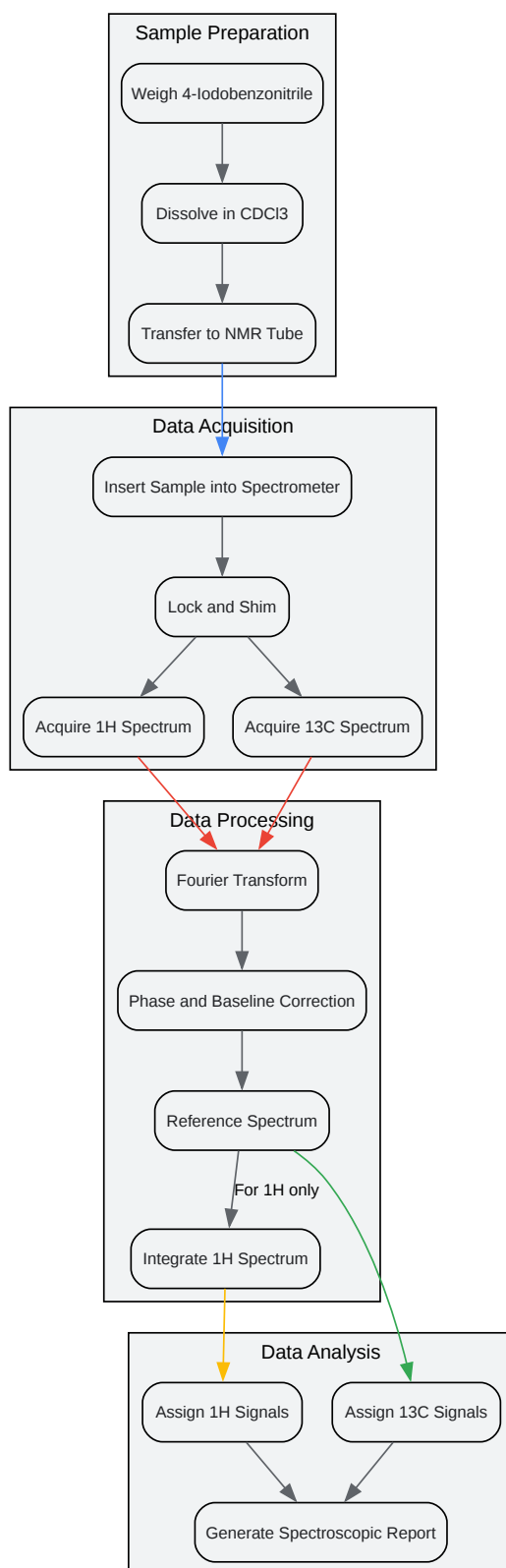
- Locking and Shimming: The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
- ^1H NMR Acquisition Parameters:
 - Pulse Angle: 90°
 - Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)
 - Acquisition Time: ~2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16, depending on the sample concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Angle: $30\text{-}45^\circ$
 - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Decoupling: Proton broadband decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing:** The spectrum is phased to ensure all peaks have a pure absorption lineshape.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard like tetramethylsilane (TMS).
- **Integration:** The relative areas of the peaks in the ^1H NMR spectrum are integrated to determine the proton ratios.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of **4-Iodobenzonitrile**.



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Caption: Workflow for NMR analysis of **4-Iodobenzonitrile**.

This guide provides foundational spectroscopic data and a standardized protocol for the NMR analysis of **4-Iodobenzonitrile**, intended to support the activities of researchers and professionals in the field of drug development and chemical sciences.

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